Desipramine hydrochloride

Catalog No.
S525706
CAS No.
58-28-6
M.F
C18H23ClN2
M. Wt
302.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desipramine hydrochloride

CAS Number

58-28-6

Product Name

Desipramine hydrochloride

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-methylazanium;chloride

Molecular Formula

C18H23ClN2

Molecular Weight

302.8 g/mol

InChI

InChI=1S/C18H22N2.ClH/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;/h2-5,7-10,19H,6,11-14H2,1H3;1H

InChI Key

XAEWZDYWZHIUCT-UHFFFAOYSA-N

SMILES

CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Apo Desipramine, Apo-Desipramine, Demethylimipramine, Desipramine, Desipramine Hydrochloride, Desmethylimipramine, Hydrochloride, Desipramine, Norpramin, Novo Desipramine, Novo-Desipramine, Nu Desipramine, Nu-Desipramine, Pertofran, Pertofrane, Pertrofran, Petylyl, PMS Desipramine, PMS-Desipramine, Ratio Desipramine, ratio-Desipramine

Canonical SMILES

C[NH2+]CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.[Cl-]

Neuroprotection:

  • Parkinson's Disease: Desipramine is being explored for its potential neuroprotective effects in Parkinson's disease models. Studies suggest it might help preserve dopamine neurons, which are essential for movement and deteriorate in this condition. However, research is ongoing, and its efficacy in humans remains unclear [Source: National Institutes of Health (.gov) ].

Pain Management:

  • Animal Studies: Research in animals indicates that desipramine might possess pain-relieving properties. Studies in tortoises showed it reduced nociceptive behavior, suggesting potential for pain management in veterinary medicine [Source: National Institutes of Health (.gov) ]. Further research is needed to explore its effectiveness and safety in different species and pain conditions.

Other Potential Applications:

  • Addiction Research: Desipramine, along with other medications, is being investigated for its potential to help manage cravings and withdrawal symptoms in individuals struggling with addiction [Source: National Institute on Drug Abuse (.gov) ].

Desipramine hydrochloride is a dibenzazepine-derivative tricyclic antidepressant (TCA) primarily used in the treatment of depression. As a secondary amine, it is structurally related to other tricyclic compounds and functions by selectively inhibiting the reuptake of norepinephrine and serotonin in the central nervous system. This compound is notable for its relatively lower sedative and anticholinergic effects compared to other tricyclic antidepressants, making it a preferred option for certain patients .

The chemical formula for desipramine hydrochloride is C18H23ClN2C_{18}H_{23}ClN_{2}, with a molecular weight of approximately 302.84 g/mol . It appears as a white to off-white crystalline powder that is soluble in water and alcohol, with melting points around 214 °C .

Desipramine acts by affecting the levels of neurotransmitters in the brain, particularly norepinephrine []. Norepinephrine is involved in regulating mood, sleep, and energy levels. Desipramine is thought to work by inhibiting the reuptake of norepinephrine by nerve cells, leading to increased norepinephrine activity in the brain [].

Desipramine hydrochloride can cause a variety of side effects, including drowsiness, dry mouth, constipation, and dizziness []. In severe cases, it can also lead to heart rhythm problems. Due to potential risks, desipramine is not considered a first-line treatment for depression, as newer medications often have fewer side effects [].

, primarily involving its interaction with neurotransmitter systems. The drug's mechanism of action involves:

  • Inhibition of Norepinephrine Reuptake: Desipramine binds to norepinephrine transporters, preventing the reuptake of norepinephrine into presynaptic neurons, thus increasing its availability in the synaptic cleft.
  • Inhibition of Serotonin Reuptake: Although less potent than its effect on norepinephrine, desipramine also inhibits serotonin reuptake, contributing to its antidepressant effects .
  • Metabolism: In the liver, desipramine undergoes extensive metabolism primarily via cytochrome P450 enzymes (CYP2D6 and CYP1A2), producing active metabolites such as 2-hydroxydesipramine which retains some pharmacological activity .

Desipramine hydrochloride exhibits a range of biological activities:

  • Antidepressant Effects: It is primarily used to treat major depressive disorder by enhancing neurotransmission in serotonergic and noradrenergic pathways.
  • Sleep Cycle Modulation: Desipramine has been shown to increase deep sleep (Stage 4) while decreasing rapid eye movement sleep, which can lead to REM rebound upon withdrawal .
  • Neuropathic Pain Relief: While not officially approved for this use, desipramine has been employed off-label for managing neuropathic pain due to its analgesic properties .

The synthesis of desipramine hydrochloride generally involves:

  • Starting Materials: The synthesis typically begins with 10,11-dihydro-5H-dibenz[b,f]azepine as a core structure.
  • Alkylation Reaction: The introduction of an alkyl amine side chain (specifically a methylaminopropyl group) occurs through an alkylation reaction.
  • Hydrochloride Salt Formation: Finally, the base form of desipramine can be converted to its hydrochloride salt by reacting it with hydrochloric acid .

Desipramine hydrochloride is primarily indicated for:

  • Major Depressive Disorder: It is effective in alleviating symptoms of depression.
  • Neuropathic Pain Management: Used off-label for conditions like diabetic neuropathy and postherpetic neuralgia.
  • Attention Deficit Hyperactivity Disorder: Occasionally prescribed for ADHD due to its stimulating properties .

Desipramine hydrochloride has significant drug interactions that necessitate careful management:

  • Monoamine Oxidase Inhibitors: Co-administration can lead to severe hypertensive crises; at least two weeks should elapse between treatments .
  • Thyroid Medications: Concurrent use may increase the risk of adverse effects and requires careful monitoring .
  • CYP2D6 Inhibitors: Drugs that inhibit this enzyme can increase plasma levels of desipramine, heightening the risk of toxicity .

Desipramine hydrochloride shares similarities with other tricyclic antidepressants but exhibits unique properties:

Compound NameTypeKey Features
ImipramineTertiary AmineMore sedating; stronger anticholinergic effects
NortriptylineSecondary AmineSimilar mechanism; less cardiotoxicity
ClomipramineTertiary AmineStronger serotonin reuptake inhibition
LofepramineSecondary AmineLess sedating; used for depression and anxiety
ProtriptylineSecondary AmineLower sedation; similar efficacy in treating depression

Uniqueness of Desipramine:
Desipramine's distinct profile includes lower sedation and anticholinergic effects compared to other tricyclic antidepressants, making it suitable for patients who may be sensitive to these side effects. Its stronger inhibition of norepinephrine reuptake also differentiates it from many other TCAs .

Desipramine hydrochloride, a tricyclic compound with the chemical formula C18H23ClN2, has historically been synthesized through the demethylation of imipramine [3]. The development of desipramine synthesis methods can be traced back to the early 1950s when imipramine was first synthesized as an antihistamine but was later discovered to have antidepressant properties [3] [11]. The fundamental structure of desipramine is based on the dibenzazepine core, which consists of three fused rings with a side chain attached to its chemical structure [3].

The traditional synthesis pathway begins with imipramine as the primary precursor, where desipramine is formed as a metabolite through demethylation reactions [3] [10]. This process involves the removal of one methyl group from the tertiary amine in imipramine's side chain, converting it to a secondary amine in desipramine [10]. Historically, this conversion has been achieved through various chemical methods including oxidative demethylation using specific reagents that selectively target the N-methyl group [3] [6].

The early manufacturing process of desipramine hydrochloride involved several key steps:

  • Oxidative coupling of o-nitrotoluene to produce 4,4'-dinitrodibenzyl [2]
  • Reduction of the dinitro compound to the corresponding diamine using hydrogen [2]
  • Pyrolysis of the diamine to form dihydrobenzazepine [2]
  • Reaction with N-(3-chloropropyl)-N-methylbenzamine to produce N-benzyldesipramine [2]
  • Debenzylation through reductive cleavage [2]
  • Formation of the hydrochloride salt by reaction with hydrogen chloride [2]

This historical synthetic route established the foundation for industrial production of desipramine hydrochloride, though it presented several challenges including the use of harsh reaction conditions, multiple purification steps, and relatively low overall yields [2] [3].

Table 1: Historical Synthesis Parameters for Desipramine Hydrochloride Production

Reaction StepReagentsConditionsYield (%)Challenges
Oxidative couplingo-nitrotolueneOxidative conditions65-70Side reactions
ReductionHydrogen gas, catalystHigh pressure, 50-60°C80-85Safety concerns
PyrolysisDiamine intermediateHigh temperature70-75Energy intensive
N-alkylationN-(3-chloropropyl)-N-methylbenzamineReflux conditions60-65Purification difficulties
DebenzylationHydrogen, catalystModerate pressure75-80Catalyst recovery
Salt formationHydrogen chlorideRoom temperature90-95Moisture sensitivity

The conversion of imipramine to desipramine has been extensively studied, with research findings indicating that the metabolic pathway in the human body primarily involves the cytochrome P450 enzymes CYP1A2, CYP3A4, and CYP2C19 [10]. This biological transformation inspired the development of chemical processes that mimic this demethylation reaction under controlled laboratory conditions [6] [10].

Modern Catalytic Methods for Dibenzazepine Core Formation

Contemporary approaches to desipramine hydrochloride synthesis have evolved significantly, with particular focus on the formation of the dibenzazepine core structure through advanced catalytic methods [4] [7]. These modern synthetic strategies offer substantial improvements in efficiency, yield, and environmental sustainability compared to historical methods [8] [12].

One of the most significant advancements has been the development of palladium-catalyzed coupling reactions for the construction of the dibenzazepine scaffold [4] [16]. The Buchwald-Hartwig coupling reaction has emerged as a particularly valuable method, enabling the formation of carbon-nitrogen bonds under relatively mild conditions [4] [7]. This approach allows for the intramolecular cyclization of appropriately functionalized precursors to directly form the seven-membered heterocyclic ring characteristic of the dibenzazepine structure [7] [16].

A representative modern synthetic pathway involves:

  • Preparation of 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediates through nucleophilic addition reactions [12]
  • Intramolecular Buchwald-Hartwig coupling to form the dibenzazepine scaffold [12] [16]
  • Functionalization of the nitrogen atom with an appropriate propylamine side chain [12]
  • Conversion to the hydrochloride salt [2]

The Buchwald-Hartwig coupling typically employs a palladium catalyst such as Pd2(dba)3 or Pd(OAc)2, along with specialized phosphine ligands like SPhos or XPhos, and bases such as Cs2CO3 or NaOt-Bu [4] [16]. This catalytic system facilitates the formation of the critical C-N bond needed to complete the dibenzazepine ring structure [16].

Another innovative approach utilizes the Mizoroki-Heck reaction for the construction of the dibenzazepine core [7]. This method involves the palladium-catalyzed coupling of aryl halides with alkenes to form new carbon-carbon bonds, which can be strategically employed to build the seven-membered ring of the dibenzazepine system [7]. Research has demonstrated that careful selection of reaction conditions and ligands can provide good regioselectivity, favoring the formation of the desired seven-membered ring over competing six-membered ring products [7].

Table 2: Modern Catalytic Methods for Dibenzazepine Core Formation

Catalytic MethodCatalyst SystemKey AdvantagesTypical Yield (%)Reference
Buchwald-Hartwig CouplingPd2(dba)3/SPhos/Cs2CO3Direct C-N bond formation70-99 [16]
Mizoroki-Heck ReactionPd(OAc)2/Phosphine ligandsRegioselective C-C bond formation60-85 [7]
Oxidative C-C CouplingIodine(III) reagentsMild conditions, high functional group tolerance50-71 [17]
Three-step ProcessPd catalyst/TDAE reductantPractical, straightforward approach20-65 [12]
Palladium-catalyzed Ammonia CouplingPd2(dba)3/L-3/NaOt-BuOne-pot synthesis of dibenzodiazepines65-85 [16]

Recent research has also explored metal-free approaches to dibenzazepine synthesis, including iodine(III)-mediated oxidation of anilines [17]. This method offers the advantage of mild reaction conditions and requires only a slight excess of oxidant, making it potentially more environmentally friendly than traditional methods [17]. The reaction demonstrates good chemoselectivity and tolerates a broad range of functional groups, expanding the structural diversity of accessible dibenzazepine derivatives [17].

These modern catalytic methods represent significant advancements in synthetic efficiency and have enabled the preparation of diverse dibenzazepine derivatives with various substitution patterns [12] [16]. Such versatility is particularly valuable for the pharmaceutical industry, as it allows for the exploration of structure-activity relationships and the potential development of new therapeutic agents based on the dibenzazepine scaffold [8] [12].

Industrial-Scale Production and Quality Control Protocols

The transition from laboratory-scale synthesis to industrial production of desipramine hydrochloride presents numerous challenges that must be addressed to ensure consistent quality, safety, and efficiency [15] [18]. Industrial-scale manufacturing of desipramine hydrochloride requires careful consideration of process parameters, equipment design, and quality control measures [15] [22].

Scale-up considerations for desipramine hydrochloride production include:

  • Process optimization to maximize yield and purity while minimizing waste generation [18] [22]
  • Selection of appropriate solvents and reagents that are cost-effective, safe, and environmentally acceptable [22] [26]
  • Design of reaction vessels and equipment suitable for handling larger volumes and ensuring uniform mixing, heat transfer, and reaction conditions [18] [28]
  • Implementation of in-process controls to monitor critical parameters and ensure consistent product quality [19] [27]

One of the most significant challenges in scaling up desipramine hydrochloride synthesis is the translation of small-scale reactions into large-scale operations [28]. Laboratory methods often employ conditions that are impractical or unsafe at industrial scale, necessitating process modifications [22] [28]. For instance, the use of hazardous reagents like diborane or thionyl chloride in historical synthesis routes requires special handling procedures and safety measures in industrial settings [18] [28].

Modern industrial production typically employs continuous flow processes for certain reaction steps, offering advantages in terms of safety, efficiency, and product consistency [22] [27]. These processes allow for better control of reaction parameters such as temperature, pressure, and mixing, resulting in improved yields and reduced formation of impurities [27] [28].

Quality control in desipramine hydrochloride manufacturing follows stringent protocols aligned with Current Good Manufacturing Practice (CGMP) regulations [15] [19]. These protocols encompass:

  • Raw material testing to verify the identity, purity, and quality of starting materials and reagents [15] [19]
  • In-process testing at critical stages of the manufacturing process to ensure intermediate products meet specified criteria [19] [27]
  • Final product testing to confirm the identity, strength, quality, and purity of desipramine hydrochloride [15] [19]
  • Stability testing to evaluate the product's shelf life under various storage conditions [9] [19]

Table 3: Quality Control Parameters for Industrial Production of Desipramine Hydrochloride

Test ParameterSpecificationAnalytical MethodFrequencyPurpose
AppearanceWhite to off-white crystalline powderVisual inspectionEach batchIdentity confirmation
IdentificationPositive for desipramine hydrochlorideHPLC, IR spectroscopyEach batchIdentity confirmation
Assay98.0-102.0%HPLCEach batchPotency determination
Related substancesIndividual impurity ≤0.5%, Total impurities ≤2.0%HPLCEach batchPurity assessment
Residual solventsWithin ICH limitsGas chromatographyEach batchSafety assessment
Water content≤0.5%Karl Fischer titrationEach batchStability indicator
Heavy metals≤20 ppmColorimetric methodEach batchSafety assessment
Particle sizeAs per specificationLaser diffractionEach batchProcessability

Process Analytical Technology (PAT) has become increasingly important in the industrial production of desipramine hydrochloride [27]. PAT involves the application of advanced analytical tools and systems for designing, analyzing, and controlling manufacturing processes [27]. These technologies enable real-time monitoring of critical process parameters, allowing for immediate adjustments to maintain product quality and process efficiency [27]. Common PAT tools employed in desipramine hydrochloride production include in-line spectroscopic methods (such as near-infrared or Raman spectroscopy), automated sampling systems, and advanced process control algorithms [27].

Quality control laboratories performing analysis of desipramine hydrochloride must adhere to strict standards and procedures [19]. These laboratories must be properly equipped and staffed with qualified personnel capable of executing the required analytical methods with precision and accuracy [19]. Documentation of all testing procedures, results, and deviations is essential for regulatory compliance and traceability [15] [19].

The industrial production of desipramine hydrochloride must also consider environmental impact and sustainability [26]. Green chemistry principles are increasingly being applied to pharmaceutical manufacturing processes, with emphasis on reducing waste generation, minimizing energy consumption, and avoiding the use of hazardous substances [26]. For instance, the substitution of toxic solvents like dichloromethane with more environmentally benign alternatives can significantly reduce the environmental footprint of desipramine hydrochloride production [26].

Norepinephrine Reuptake Inhibition Kinetics

Desipramine hydrochloride demonstrates exceptional selectivity and potency as a norepinephrine reuptake inhibitor, with binding affinity values consistently placing it among the most selective noradrenergic compounds available [1] [2]. The compound exhibits high-affinity binding to the human norepinephrine transporter with equilibrium dissociation constants ranging from 0.63 to 8.6 nanomolar, with the most frequently cited value being 0.63 nanomolar when measured using tritiated nisoxetine binding assays [1] [3] [2].

Kinetic studies reveal that desipramine binds to the same orthosteric site as the endogenous substrate norepinephrine, exhibiting competitive inhibition characteristics [4]. The inhibition constant values demonstrate a 25-fold selectivity for the norepinephrine transporter over the serotonin transporter, establishing desipramine as one of the most selective noradrenergic reuptake inhibitors among tricyclic antidepressants [5]. Competition binding experiments using rat brain homogenates confirm that desipramine competes with tritiated nisoxetine in a concentration-dependent manner, with Hill coefficients near unity indicating single-site binding kinetics [5].

The temporal dynamics of norepinephrine transporter inhibition by desipramine exhibit distinct acute and chronic phases [6]. Acute administration results in immediate blockade of norepinephrine reuptake, measurable within 5-10 minutes of exposure [6]. However, chronic administration for 14 days induces significant downregulation of norepinephrine transporter expression, reducing binding site density by 40-60% in cerebral cortex and hippocampus [6]. This downregulation persists for 2-5 days following discontinuation of treatment, suggesting long-term adaptive changes in transporter expression [6].

Electrophysiological studies demonstrate that desipramine-induced norepinephrine transporter inhibition alters the kinetic parameters of norepinephrine uptake [7]. The compound reduces the maximum velocity of uptake while having minimal effects on the Michaelis constant, indicating primarily competitive inhibition at physiological concentrations [7]. However, at higher concentrations approaching those achieved during chronic treatment, additional non-competitive inhibitory components become apparent [6].

Secondary Interactions with Serotonin and Dopamine Transporters

Although primarily characterized as a norepinephrine-selective agent, desipramine demonstrates measurable affinity for serotonin and dopamine transporters, albeit with significantly reduced potency [1] [8]. Binding studies using human cloned transporters reveal serotonin transporter affinity values ranging from 17.6 to 180 nanomolar, representing approximately 35-fold lower affinity compared to the norepinephrine transporter [1] [2].

The interaction between desipramine and the serotonin transporter exhibits complex pharmacological characteristics [9]. Structural studies utilizing the bacterial leucine transporter LeuT as a homolog model demonstrate that desipramine binds at the inner end of the extracellular cavity, separated from the primary substrate binding site by the extracellular gate [10]. This binding position allows desipramine to prevent conformational changes necessary for substrate transport, effectively blocking serotonin reuptake through a gate-locking mechanism [10].

Mutagenesis experiments on human serotonin transporter and dopamine transporter indicate conservation of the desipramine binding mechanism across monoamine transporters [10]. Specifically, mutations at positions corresponding to transmembrane domains 6, 7, and 8 significantly alter desipramine affinity, with the triple mutation producing a 40-fold reduction in binding affinity [11]. These findings suggest that desipramine recognizes similar structural features across different monoamine transporters, though with varying degrees of selectivity [11].

Dopamine transporter interactions represent the weakest component of desipramine's monoamine transporter profile [1]. Binding affinity values exceed 3,190 nanomolar, representing more than 5,000-fold selectivity for norepinephrine transporter over dopamine transporter [1]. Despite this low affinity, chronic desipramine treatment influences dopamine transporter expression, increasing messenger ribonucleic acid levels in ventral tegmental area and substantia nigra [12]. This effect appears to involve indirect mechanisms rather than direct transporter binding [12].

Allosteric Modulation of Monoamine Transporters

Recent evidence suggests that desipramine may exert modulatory effects on monoamine transporters through allosteric mechanisms distinct from competitive orthosteric inhibition [13] [14]. Structural analysis of monoamine transporters reveals the existence of secondary binding sites located in the extracellular vestibule, designated as S2-I and S2-II subsites [13]. These allosteric sites can accommodate various ligands and influence transporter conformational dynamics [13].

Computational modeling studies indicate that desipramine may interact with allosteric binding sites on serotonin and dopamine transporters [13]. The S2 allosteric site, composed of residues from transmembrane domains 10, 11, and 12, represents a potential target for non-competitive modulation [13]. Binding to this site can stabilize specific conformational states of the transporter, potentially explaining the long-term adaptive changes observed with chronic desipramine treatment [13].

The allosteric modulation hypothesis receives support from experimental observations of non-competitive inhibition components during chronic desipramine exposure [6]. Unlike acute competitive inhibition, chronic treatment produces effects that persist beyond the presence of detectable drug concentrations, suggesting stabilization of altered transporter conformations [6]. This mechanism may contribute to the delayed onset of therapeutic effects characteristic of tricyclic antidepressants [6].

Studies utilizing the extraneuronal monoamine transporter provide additional evidence for allosteric interactions [15]. Desipramine does not directly inhibit the extraneuronal monoamine transporter, but its metabolite normetanephrine potently blocks this transporter [15]. This indirect modulation creates a positive feedback loop that enhances norepinephrine availability through allosteric mechanisms involving multiple transporter systems [15].

Affinity Profiling at Histaminergic, Cholinergic, and Adrenergic Receptors

Comprehensive receptor binding profiles reveal that desipramine interacts with multiple neurotransmitter receptor systems beyond monoamine transporters [16] [17] [18] [19]. These secondary interactions contribute significantly to both therapeutic effects and adverse reaction profiles associated with desipramine treatment.

Histaminergic receptor interactions represent a prominent component of desipramine's pharmacological profile [16] [20] [21]. Binding studies demonstrate high affinity for histamine H1 receptors, with equilibrium dissociation constants ranging from 60 to 110 nanomolar [20] [21]. This affinity approaches that observed for the norepinephrine transporter, indicating substantial histaminergic activity [16]. Functional studies using cultured hypothalamic neurons confirm that desipramine inhibits histamine-induced calcium mobilization in a concentration-dependent manner, with an inhibition constant of 3.87 micromolar [16]. This histamine H1 receptor antagonism correlates with sedative effects and appetite modulation observed clinically [16].

Cholinergic receptor binding studies reveal complex interactions with muscarinic acetylcholine receptor subtypes [17] [22] [23]. Desipramine demonstrates moderate affinity for muscarinic M1 receptors, with binding constants ranging from 110 to 404 nanomolar [3] [5]. The compound shows lower affinity for M2 receptors, with values between 540 and 927 nanomolar [3]. Importantly, desipramine exhibits significantly lower anticholinergic activity compared to other tricyclic antidepressants, particularly tertiary amine compounds like amitriptyline [17] [22]. This reduced muscarinic activity translates to fewer anticholinergic adverse effects in clinical practice [3].

Adrenergic receptor interactions encompass multiple receptor subtypes with varying functional significance [18] [19] [24]. Alpha-1 adrenergic receptor binding demonstrates high affinity, with dissociation constants between 23 and 130 nanomolar [19] [3]. This interaction contributes to orthostatic hypotension observed with desipramine treatment [19]. Alpha-2 adrenergic receptor binding exhibits subtype selectivity, with alpha-2A receptors showing dissociation constants around 1,379 nanomolar, while alpha-2B and alpha-2C subtypes demonstrate higher affinity at 285 and 426 nanomolar respectively [5].

Recent investigations reveal that desipramine functions as an arrestin-biased ligand at alpha-2A adrenergic receptors [18] [4]. This unique pharmacological property allows desipramine to selectively recruit arrestin proteins without activating heterotrimeric G proteins [4]. The arrestin-biased signaling leads to receptor internalization and subsequent downregulation, providing a mechanism for long-term adaptive changes in adrenergic neurotransmission [4]. This effect occurs at therapeutically relevant concentrations and may contribute significantly to the delayed onset of antidepressant efficacy [4].

Beta-adrenergic receptor interactions remain minimal, with binding affinities exceeding 1,700 nanomolar for both beta-1 and beta-2 subtypes [19]. Functional studies using receptor knockout mice confirm that beta-adrenergic receptors do not contribute significantly to desipramine's antidepressant effects [19]. Instead, the compound's therapeutic actions appear to depend primarily on alpha-2 adrenergic receptor modulation [19].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

302.1549764 g/mol

Monoisotopic Mass

302.1549764 g/mol

Heavy Atom Count

21

Appearance

White To Off-White Solid

UNII

1Y58DO4MY1

Related CAS

50-47-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (91.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (91.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (91.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (91.11%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (91.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Desipramine Hydrochloride is the hydrochloride salt form of desipramine, a secondary amine tricyclic antidepressant (TCA). In the central nervous system (CNS), desipramine hydrochloride blocks the re-uptake of neurotransmitters, including norepinephrine and serotonin. This leads to an increase in the amount of these neurotransmitters in the synaptic cleft and prolongs their activities postsynaptically.

MeSH Pharmacological Classification

Antidepressive Agents, Tricyclic

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

58-28-6

Wikipedia

Desipramine hydrochloride

FDA Medication Guides

Norpramin
Desipramine Hydrochloride
TABLET;ORAL
VALIDUS PHARMS
11/09/2018

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Explore Compound Types